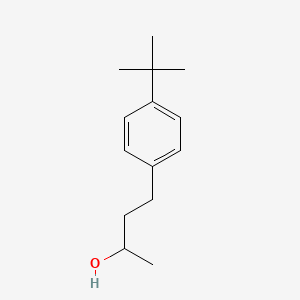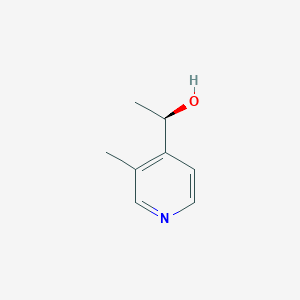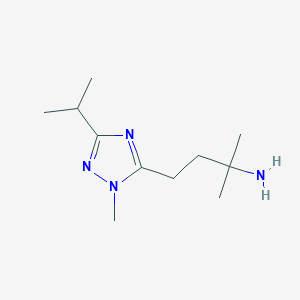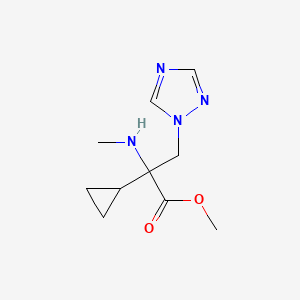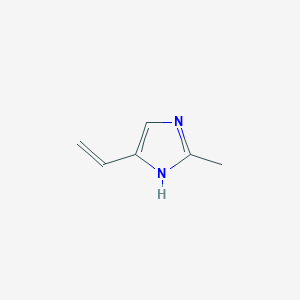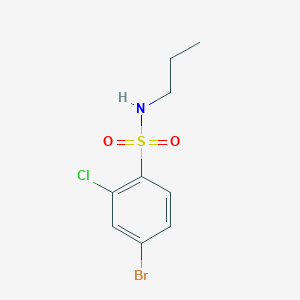
4-(2-Ethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylphenyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The presence of the pyrrolidinone ring in various natural and synthetic compounds has garnered significant attention due to its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 4-(2-Ethylphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach is the amination and cyclization of functionalized acyclic substrates . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Analyse Chemischer Reaktionen
4-(2-Ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2-Ethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the stereochemistry of its substituents, which affects its binding mode to enantioselective proteins . The non-planarity of the pyrrolidinone ring allows for increased three-dimensional coverage, enhancing its pharmacophore space exploration .
Vergleich Mit ähnlichen Verbindungen
4-(2-Ethylphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler analog with similar biological activities but different steric and electronic properties.
3-Iodopyrroles: Compounds with similar structural motifs but different functional properties and reactivity.
Pyrrolizines: Compounds with a fused ring system that exhibit different biological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
4-(2-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-9-5-3-4-6-11(9)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
JZKQDERMXYOCAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2CC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


